molecular formula C8H12N2O4 B7843007 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid

2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid

Cat. No.: B7843007
M. Wt: 200.19 g/mol
InChI Key: HZJHXJIPZQQWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid typically involves multiple steps, starting with the reaction of piperidine with carbamoyl chloride to form 4-carbamoylpiperidine. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow processes and automated systems are often employed to ensure consistency and efficiency in the production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) and alkyl halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones are common products.

  • Reduction: Alcohols and amines are typically formed.

  • Substitution: Amides and esters are often the result of substitution reactions.

Scientific Research Applications

2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including the treatment of certain diseases.

  • Industry: It is employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

  • Piperidine derivatives: These compounds share structural similarities and are used in similar applications.

  • Carbamoyl-containing compounds: These compounds have carbamoyl groups and exhibit comparable reactivity.

Uniqueness: 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid stands out due to its specific structure and reactivity, which make it particularly useful in certain applications where other compounds may not be as effective.

Properties

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c9-6(11)5-1-3-10(4-2-5)7(12)8(13)14/h5H,1-4H2,(H2,9,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHXJIPZQQWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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